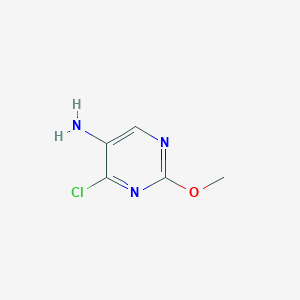

4-Chloro-2-methoxypyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Chemistry Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its derivatives are ubiquitous in nature, forming the essential building blocks of nucleic acids—cytosine, thymine, and uracil (B121893)—which carry the genetic code in all living organisms. numberanalytics.comnih.gov This fundamental biological role has spurred extensive research into pyrimidine chemistry, revealing a wide array of pharmacological activities.

The pyrimidine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The ability of the pyrimidine ring to be functionalized at various positions allows for the creation of a vast chemical space, enabling medicinal chemists to design and synthesize novel therapeutic agents. numberanalytics.comgsconlinepress.com Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems gives rise to new classes of compounds with potentially enhanced pharmacological activities. derpharmachemica.com

Contextualization of 4-Chloro-2-methoxypyrimidin-5-amine within Substituted Pyrimidine Derivatives

This compound is a specific example of a substituted pyrimidine. Its structure features a pyrimidine core with three distinct functional groups: a chloro group at position 4, a methoxy (B1213986) group at position 2, and an amine group at position 5. Each of these substituents plays a crucial role in the reactivity and potential applications of the molecule. The chlorine atom, for instance, is a good leaving group, making the C4 position susceptible to nucleophilic substitution reactions. nih.gov This reactivity is a key feature for chemists looking to build more complex molecules from this starting material.

The methoxy and amine groups also influence the electronic properties and reactivity of the pyrimidine ring. The presence of these varied functional groups on a single pyrimidine core makes this compound a valuable intermediate in multi-step organic syntheses.

Below is a table detailing the key structural features of this compound:

| Feature | Description |

| Core Structure | Pyrimidine |

| Substituent at C2 | Methoxy group (-OCH3) |

| Substituent at C4 | Chloro group (-Cl) |

| Substituent at C5 | Amine group (-NH2) |

Research Landscape and Academic Importance of Substituted Aminopyrimidines

Substituted aminopyrimidines, the class of compounds to which this compound belongs, are of significant academic and industrial interest. Research in this area is driven by the diverse biological activities exhibited by these molecules. nih.gov For example, 2-aminopyrimidine (B69317) derivatives have been investigated for their potential as anticancer, antioxidant, antibacterial, and antifungal agents. nih.gov

The academic importance of substituted aminopyrimidines lies in their utility as scaffolds for the development of new synthetic methodologies and as probes for exploring biological pathways. The synthesis of novel aminopyrimidine derivatives and their subsequent biological evaluation is a common theme in medicinal chemistry research. nih.gov The development of efficient synthetic routes to these compounds is crucial for advancing drug discovery programs. Furthermore, computational studies, such as quantitative structure-activity relationship (QSAR) modeling, are increasingly being used to predict the biological activity of new pyrimidine derivatives and to guide their design. mdpi.com

The ongoing exploration of substituted aminopyrimidines continues to yield new compounds with interesting and potentially useful properties, highlighting the enduring importance of this class of heterocycles in the field of organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3O |

|---|---|

Molecular Weight |

159.57 g/mol |

IUPAC Name |

4-chloro-2-methoxypyrimidin-5-amine |

InChI |

InChI=1S/C5H6ClN3O/c1-10-5-8-2-3(7)4(6)9-5/h2H,7H2,1H3 |

InChI Key |

CBAQWXMWWMTGSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=N1)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 2 Methoxypyrimidin 5 Amine

Reactivity of the Methoxy (B1213986) Group

The methoxy group at the C2 position of 4-Chloro-2-methoxypyrimidin-5-amine is a key determinant of the molecule's electronic properties and reactivity. Its interactions significantly influence the potential for demethylation and the electron density of the pyrimidine (B1678525) ring.

Potential for Demethylation Reactions

The removal of the methyl group from the methoxy ether, known as O-demethylation, is a common transformation for aryl methyl ethers, typically requiring harsh conditions. wikipedia.orgchem-station.com This reaction converts the methoxy group into a hydroxyl group. For methoxypyrimidines, this transformation is a plausible reaction under specific conditions. Various reagents and methods have been established for the demethylation of aromatic ethers, which are applicable to this compound.

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as 47% hydrobromic acid (HBr). chem-station.com The mechanism with BBr₃, a frequently used and powerful reagent, involves the formation of a complex between the highly Lewis acidic boron atom and the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, yielding bromomethane (B36050) and an alkoxydibromoborane intermediate, which is then hydrolyzed during workup to the final hydroxylated pyrimidine. chem-station.com

Alternative methods utilize strong nucleophiles like thiolates (e.g., EtSNa) or diorganophosphides (e.g., LiPPh₂). wikipedia.org Studies on related methoxypyridazines have also shown that primary and secondary amines can induce demethylation under heating. clockss.org The choice of reagent can be critical, as it must be compatible with the other functional groups on the pyrimidine ring—the chloro and amine substituents.

Table 1: Common Reagents for O-Demethylation and Their General Conditions

| Reagent | General Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Low temperature (e.g., -78°C to RT) in an inert solvent like CH₂Cl₂ | Lewis Acid-Mediated | chem-station.com |

| Aluminum chloride (AlCl₃) | Heating in a solvent like CH₂Cl₂ or acetonitrile (B52724) | Lewis Acid-Mediated | chem-station.com |

| Hydrobromic acid (HBr) | High temperature (e.g., ~130°C), often with acetic acid as a co-solvent | Brønsted Acid-Catalyzed | chem-station.com |

| Alkyl Thiols (e.g., EtSH, C₁₂H₂₅SH) | Basic conditions or high-boiling solvents (NMP, DMSO) at high temperatures | Nucleophilic Substitution | wikipedia.orgchem-station.com |

| Lithium diphenylphosphide (LiPPh₂) | Can proceed under milder conditions | Nucleophilic Substitution | wikipedia.org |

Influence on Pyrimidine Ring Electron Density

The methoxy group (-OCH₃) is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This significantly influences the electron distribution within the pyrimidine ring. The donation of electron density from the methoxy group increases the electron density of the ring, particularly at the ortho and para positions. In the case of this compound, the methoxy group at C2 will increase the electron density at the nitrogen atoms and the carbon atoms of the ring.

This electron-donating nature affects the molecule's reactivity in several ways:

Nucleophilic Substitution: It can influence the rate and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. While the chloro group at C4 is an activating group for SNAr, the electron-donating methoxy group can modulate this reactivity.

Electrophilic Attack: Although pyrimidines are generally electron-deficient and resistant to electrophilic attack, the increased electron density from the methoxy group makes the ring less deactivated towards electrophiles compared to an unsubstituted pyrimidine.

Acidity/Basicity: The electron-donating properties of the methoxy group increase the basicity of the ring nitrogens and the exocyclic amino group.

Theoretical studies on substituted pyrimidines confirm that electron-donating groups significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their distribution. researchgate.net The HOMO electron density tends to be concentrated in regions with the highest electron-donor character. researchgate.net This enrichment of electron density makes the pyrimidine ring more susceptible to certain oxidative processes while influencing the proton donation ability of the amino group. researchgate.net

Ring Transformations and Rearrangement Studies

Substituted pyrimidines can undergo a variety of ring transformations and rearrangements, leading to the formation of other heterocyclic systems. These reactions often proceed through ring-opening and subsequent ring-closing pathways, providing a powerful tool for structural diversification.

One of the most well-known rearrangements for nitrogen-containing heterocycles is the Dimroth rearrangement . This typically involves the transformation of a pyrimidine into a differently substituted pyrimidine. More recently, skeletal editing strategies have been developed to convert pyrimidines into other heterocycles, such as pyridines. chinesechemsoc.orgchinesechemsoc.org This transformation involves a "two-atom swap" where a C-N fragment of the pyrimidine is replaced by a C-C fragment. The process generally involves activation of the pyrimidine ring (e.g., with Tf₂O), followed by nucleophilic attack, ring opening, and subsequent ring closure to form the pyridine (B92270) ring. chinesechemsoc.orgchinesechemsoc.org

Another strategy, termed deconstruction-reconstruction, involves converting the pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon iminoenamine building block. nih.gov This intermediate can be used in various cyclization reactions to access a diverse range of other heterocycles, including azoles. nih.gov

While these transformations have not been specifically reported for this compound, the principles are broadly applicable to substituted pyrimidines. The presence of the chloro, methoxy, and amino groups would undoubtedly influence the course and feasibility of such rearrangements, potentially leading to novel and complex molecular architectures. For instance, the amino group could participate in intramolecular cyclizations following a ring-opening event.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of the pyrimidine ring are fundamental processes in both synthetic chemistry and biological systems. umich.edu The functional groups attached to this compound offer several potential sites for redox reactions.

Oxidation:

N-Oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA). The electron-donating methoxy and amino groups increase the electron density on the ring nitrogens, potentially facilitating this reaction.

Amine Oxidation: The primary amino group at C5 can be oxidized. Depending on the oxidant and reaction conditions, this could lead to nitroso, nitro, or other nitrogen-containing functional groups.

Oxidative Demethylation: As discussed, oxidation at the methoxy group can lead to demethylation, a reaction catalyzed by enzymes like cytochrome P450 in biological systems. wikipedia.orgnih.gov

Reduction:

Dechlorination: The chloro group at C4 can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or by using reducing agents. This would yield 2-methoxypyrimidin-5-amine.

Ring Reduction: The pyrimidine ring itself can be reduced, for example, by catalytic hydrogenation under more forcing conditions, to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.edu The aromaticity of the ring makes this a challenging transformation.

Studies on the related compound 5-fluoro-4-methoxypyrimidin-2-amine (B595104) suggest that it can be oxidized to its corresponding oxides and reduced to various amine derivatives, indicating that such transformations are indeed feasible for this class of compounds.

Mechanistic Investigations of Pyrimidine Reactions

The mechanisms of reactions involving pyrimidines are diverse and depend on the nature of the reactants and the substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the chloro group at C4 with nucleophiles is a key reaction. This proceeds via a classic SNAr mechanism. The pyrimidine ring, being electron-deficient, facilitates the initial attack of a nucleophile at the carbon bearing the chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is enhanced by the electron-withdrawing nature of the ring nitrogens. Acidic conditions can promote the amination of related chloropyrimidines by protonating a ring nitrogen, further activating the ring towards nucleophilic attack. nih.gov

Ring Transformation Mechanisms: As mentioned, the Dimroth rearrangement and other skeletal editing reactions proceed through a sequence of steps. For the conversion of pyrimidines to pyridines, the mechanism involves: chinesechemsoc.orgchinesechemsoc.org

Activation: The pyrimidine is activated by an electrophile (e.g., Tf₂O) at a nitrogen atom.

Nucleophilic Attack: A nucleophile adds to an electron-deficient carbon of the activated pyrimidine ring (e.g., C6).

Ring Opening: The pyrimidine ring cleaves, typically between a nitrogen and a carbon atom.

Bond Rotation and Ring Closure: The open-chain intermediate undergoes conformational changes, followed by an intramolecular cyclization and elimination to form the new heterocyclic ring.

These mechanistic pathways highlight the versatility of the pyrimidine scaffold and provide a framework for predicting the reactivity of this compound in various chemical transformations.

Structural Characterization and Spectroscopic Analysis of 4 Chloro 2 Methoxypyrimidin 5 Amine

X-ray Crystallography for Solid-State Structure Determination

There are no published single-crystal X-ray diffraction studies for 4-Chloro-2-methoxypyrimidin-5-amine. Consequently, critical information regarding its three-dimensional structure at the atomic level is unknown. This includes:

Molecular Conformation and Planarity

Without crystallographic data, the precise bond lengths, bond angles, and torsion angles of the molecule are undetermined. It is therefore not possible to definitively comment on the planarity of the pyrimidine (B1678525) ring or the orientation of the chloro, methoxy (B1213986), and amine substituents relative to the ring.

Intermolecular Hydrogen Bonding Networks

The potential for hydrogen bonding exists through the amine group's hydrogen atoms and the nitrogen atoms of the pyrimidine ring. However, the specific hydrogen bond donors and acceptors, and the resulting network motifs (e.g., chains, dimers, sheets), remain uncharacterized in the absence of a crystal structure.

Crystal Packing Arrangements and Supramolecular Assembly

The manner in which molecules of this compound arrange themselves in a crystal lattice is currently undocumented. Understanding the supramolecular assembly, including any potential π-π stacking interactions between pyrimidine rings, requires experimental structural data.

Co-crystal Formation Studies

No studies on the co-crystallization of this compound with other molecules have been reported. Such studies would depend on a foundational understanding of the target molecule's own crystalline form and intermolecular interaction preferences.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Detailed and assigned experimental FT-IR and FT-Raman spectra for this compound are not available in the public domain.

Analysis of Characteristic Vibrational Modes

A theoretical analysis would predict characteristic vibrational modes for the functional groups present. However, without experimental spectra, it is impossible to provide a detailed analysis and assignment of the specific frequencies corresponding to the stretching and bending vibrations of the C-Cl, C-O, N-H, and C-H bonds, as well as the pyrimidine ring vibrations.

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for investigating the conformational landscape of a molecule. By analyzing the vibrational frequencies of different functional groups, researchers can deduce the presence of specific conformers in the solid state or in solution. The distinct vibrational modes associated with the C-Cl, C-O, N-H, and pyrimidine ring bonds would be expected to provide a unique spectral fingerprint for this compound.

However, a thorough review of available scientific literature and spectral databases did not yield any specific vibrational spectroscopy data for this compound. Therefore, an experimental analysis of its conformational signatures is not possible at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy would be used to identify the number and types of hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the amine (-NH₂) protons, the methoxy (-OCH₃) protons, and the aromatic proton on the pyrimidine ring. The chemical shift of each signal would indicate its electronic environment, while spin-spin coupling patterns could reveal the connectivity between neighboring protons.

Despite the utility of this technique, no experimental ¹H NMR data for this compound has been reported in the searched scientific literature.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. For this compound, a ¹³C NMR spectrum would display separate signals for each unique carbon atom in the pyrimidine ring and the methoxy group. The chemical shifts would be indicative of the carbon's hybridization and its attachment to electronegative atoms like chlorine, nitrogen, and oxygen.

Specific ¹³C NMR spectral data for this compound are not available in the public domain, precluding a detailed analysis of its carbon framework.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish definitive connections between atoms within a molecule. For this compound, these experiments would unambiguously assign the proton signals to their directly attached carbons (HSQC) and reveal longer-range couplings between protons and carbons (HMBC), confirming the substitution pattern on the pyrimidine ring.

There are no published 2D NMR studies for this compound, and as such, a detailed connectivity assignment based on this method cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns. For this compound (C₅H₆ClN₃O), high-resolution mass spectrometry would confirm its exact molecular weight of approximately 159.02 g/mol . The fragmentation pattern observed upon ionization would provide valuable information about the stability of different parts of the molecule and help to confirm the arrangement of its constituent atoms.

A search of mass spectrometry databases and scientific literature did not uncover any experimental mass spectra or fragmentation data for this compound.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methoxypyrimidin 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. researchgate.net For pyrimidine (B1678525) derivatives, these studies provide insights into their biological and chemical activities. dergipark.org.tr

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. westernsydney.edu.au For flexible molecules, this is key to understanding their biological activity, as the active conformation may not be the lowest energy state. acs.org Studies on pyrimidine nucleoside analogues and other complex pyrimidine-containing structures have explored their conformational preferences. nih.govnih.gov However, a specific conformational analysis or a potential energy surface scan for 4-Chloro-2-methoxypyrimidin-5-amine has not been documented.

Spectroscopic Property Simulations (Vibrational, NMR)

Computational methods are frequently used to simulate spectroscopic data, such as vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com These simulations help in the interpretation of experimental data and can confirm the structure of a synthesized compound. nih.gov Theoretical vibrational frequencies and NMR chemical shifts have been calculated for various pyrimidine compounds, but simulated spectra for this compound are not available. nih.govchemicalbook.com

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their conformational flexibility and preferred shapes. This information is crucial for understanding a molecule's biological activity and its interactions with other molecules.

Despite a thorough search of scientific databases, no specific studies employing molecular dynamics simulations to sample the conformational space of this compound were identified. Such studies would be valuable for determining the molecule's flexibility, identifying its low-energy conformations, and understanding how its substituent groups (chloro, methoxy (B1213986), and amine) influence its three-dimensional structure. The lack of this data limits a deeper understanding of its potential interactions in a biological context.

Protein-Ligand Interaction Modeling (Focus on Chemical Binding Modes and Interactions)

The modeling of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology, providing predictions about how a small molecule might bind to a protein target. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be instrumental in predicting its binding mode within the active site of various protein targets.

However, a review of the current scientific literature did not yield any specific molecular docking studies featuring this compound. Research on this compound would be necessary to hypothesize its potential biological targets and the specific amino acid residues involved in its binding.

Binding Affinity Estimation in Theoretical Models

Beyond predicting the binding pose, computational models can also estimate the binding affinity of a ligand for a protein, often expressed as a binding energy value. This theoretical estimation is critical for prioritizing compounds in drug discovery pipelines.

There are currently no published theoretical studies that estimate the binding affinity of this compound to any specific protein target. Such research would provide a quantitative measure of its potential potency and guide experimental validation.

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are widely used in chemistry and pharmacology to predict various physicochemical and biological properties, thereby reducing the need for extensive experimental testing.

No specific QSPR studies that include this compound in their dataset or as a subject of prediction were found in the scientific literature. The development of QSPR models for this and related compounds could facilitate the prediction of properties such as solubility, toxicity, and metabolic stability, which are essential for the development of new chemical entities.

Role of 4 Chloro 2 Methoxypyrimidin 5 Amine As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the pyrimidine (B1678525) ring, particularly when substituted with a halogen, makes 4-Chloro-2-methoxypyrimidin-5-amine an excellent starting material for the construction of fused heterocyclic systems. These systems are of significant interest due to their presence in numerous biologically active compounds.

Pyrimidine-Fused Ring Systems

The pyrimidine core of this compound is a key platform for the synthesis of various fused bicyclic and polycyclic heterocyclic systems. The chloro group at the 4-position is a prime site for nucleophilic substitution, while the amino group at the 5-position can participate in cyclization reactions. This dual reactivity allows for the annulation of new rings onto the pyrimidine scaffold. For instance, reactions with bifunctional reagents can lead to the formation of rings such as thiazolo[5,4-d]pyrimidines, pyrazolo[4,3-d]pyrimidines, and triazolo[4,5-d]pyrimidines. The specific fused system obtained is dependent on the nature of the cyclizing agent employed.

The general strategy often involves an initial substitution of the chloro group followed by an intramolecular cyclization involving the amino group. Alternatively, the amino group can be the initial point of reaction, followed by a cyclization that displaces the chloro group. The methoxy (B1213986) group at the 2-position modulates the reactivity of the ring and can be retained in the final product or be subjected to further transformations. The synthesis of various fused pyrimidines, such as furo[2,3-d]pyrimidines and triazolo[1,5-a]pyrimidines, from appropriately substituted pyrimidine precursors highlights the versatility of this approach. researchgate.net

Incorporation into Diverse Heterocyclic Frameworks

Beyond the direct fusion of rings onto the pyrimidine core, this compound serves as a versatile intermediate for incorporation into a broader range of diverse heterocyclic frameworks. The pyrimidine unit can be linked to other heterocyclic systems through various synthetic strategies, often leveraging the reactivity of the chloro and amino groups. For example, the amino group can be acylated or condensed with carbonyl compounds to introduce new functionalities, which can then undergo further cyclization reactions to form complex, multi-ring systems.

The pyrimidine nucleus is a common feature in many important bioactive organic compounds, driving the interest in densely functionalized pyrimidine building blocks for synthesis. thieme.de The strategic placement of the chloro, methoxy, and amino groups on the pyrimidine ring of this compound allows for regioselective reactions, enabling chemists to build complex molecular architectures with a high degree of control. This has led to its use in the synthesis of novel heterocyclic structures with potential applications in medicinal and materials chemistry.

Intermediate in Chemical Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of these probes often requires the synthesis of novel ligands and modulators with high affinity and selectivity for their biological targets. This compound is a valuable intermediate in this field due to its ability to be readily modified to generate libraries of compounds for screening.

Synthesis of Ligands for Biochemical Assays

The synthesis of ligands for biochemical assays, such as radioligand binding assays, is crucial for the discovery and characterization of new drugs. This compound can be used as a scaffold to generate such ligands. For example, in the synthesis of ligands for 5-hydroxytryptamine 4 (5-HT4) receptors, related benzamide (B126) derivatives have been prepared and shown to have a high affinity in radioligand binding assays. nih.gov The pyrimidine core can be functionalized to mimic the structure of endogenous ligands or to introduce reporter groups necessary for detection in biochemical assays. The chloro group can be displaced by various nucleophiles to introduce diversity, while the amino group can be derivatized to modulate the physicochemical properties of the resulting ligands.

The synthesis of Schiff base ligands and their metal complexes derived from substituted amines and aldehydes demonstrates a common strategy for creating new coordination compounds. nih.gov This approach can be adapted using this compound to generate novel ligands for various biochemical and analytical applications.

Generation of Modulators for Molecular Targets (e.g., enzymes, receptors)

The development of modulators for molecular targets such as enzymes and receptors is a cornerstone of drug discovery. This compound serves as a key intermediate in the synthesis of such modulators. For instance, the 2,4-diamino-5-ketopyrimidine core, which can be conceptually derived from structures like this compound, has been identified as a critical structure for the inhibition of cyclin-dependent kinases (CDKs). nih.gov

Furthermore, analogues of 4-(2-chloro-5-methoxyanilino)quinazolines have been synthesized and evaluated as potent and selective c-Src kinase inhibitors. nih.gov The structural motifs present in this compound make it a suitable starting point for the synthesis of libraries of potential kinase inhibitors and other receptor modulators. The ability to perform systematic modifications at the 2-, 4-, and 5-positions of the pyrimidine ring allows for the fine-tuning of inhibitory activity and selectivity. Microwave-assisted synthesis has also been employed to create derivatives of 2-amino-4-chloro-pyrimidine, which have shown potential as anticancer agents. nih.gov

Applications in Agrochemical Research (Chemical Synthesis Role)

The pyrimidine scaffold is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides, insecticides, and fungicides. The synthetic versatility of this compound makes it a valuable intermediate in the discovery and development of new agrochemicals. The principles of molecular design and synthesis used in medicinal chemistry are often transferable to agrochemical research.

The strategic functionalization of the pyrimidine ring can lead to compounds with potent herbicidal or insecticidal activity. The chloro group at the 4-position is a key reactive handle for introducing toxophoric groups or for building more complex side chains that enhance the biological activity and selectivity of the final compound. The amino and methoxy groups can be modified to optimize the physicochemical properties of the molecule, such as solubility, stability, and uptake by the target organism. The development of new heterocyclic analogues of quinazolines as c-Src kinase inhibitors, for example, showcases synthetic strategies that can be applied to the development of agrochemicals targeting similar enzymes in pests or weeds. nih.gov The synthesis of various substituted pyrimidines through multi-component reactions further illustrates the broad applicability of pyrimidine intermediates in creating diverse chemical libraries for screening in agrochemical applications. organic-chemistry.org

Industrial Synthesis Pathways for Pyrimidine Derivatives

In the industrial setting, this compound is a key starting material for the synthesis of various functionalized pyrimidine derivatives. The primary reaction pathway exploited on an industrial scale is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the efficient and modular construction of diverse pyrimidine-based compounds.

The general scheme for such industrial syntheses involves the reaction of this compound with a suitable nucleophile, often in the presence of a base and a solvent. The choice of reaction conditions, such as temperature, solvent, and base, is critical to ensure high yields, purity, and cost-effectiveness, which are paramount for industrial production.

A notable example of its application is in the synthesis of biologically active molecules. For instance, related 2-amino-4-chloropyrimidine (B19991) derivatives are utilized in the microwave-assisted synthesis of various substituted aminopyrimidines. nih.gov In these processes, the chloropyrimidine is reacted with different primary or secondary amines to yield a library of pyrimidine derivatives with potential therapeutic applications, such as anticancer agents. nih.govmdpi.com While the specific industrial synthesis pathways starting directly from this compound are often proprietary, the principles are well-established in the chemical literature and patents concerning related compounds.

The following table outlines representative industrial synthesis pathways for pyrimidine derivatives using chloropyrimidine intermediates, illustrating the versatility of this class of compounds as synthetic building blocks.

| Starting Material | Nucleophile/Reagent | Product | Reaction Conditions | Industrial Relevance/Application |

| 2-Amino-4-chloro-pyrimidine | Substituted Amines | 4-Substituted-aminopyrimidin-2-amine derivatives | Microwave irradiation, 120–140 °C, Propanol (B110389), Triethylamine nih.gov | Synthesis of potential anticancer and antiviral agents. nih.govmdpi.com |

| 4,6-Dichloro-2-methylpyrimidine | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | N-(6-Chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | Sodium hydride, Tetrahydrofuran mdpi.com | Intermediate for potential antiproliferative agents. mdpi.com |

| 4-Hydroxy-2-methylthiopyrimidines | Phosphorus oxychloride | 4-Chloro-2-methylthiopyrimidines | Organic base, Hydrocarbon or ether solvent | Intermediate for pharmaceuticals. |

These examples highlight the strategic importance of chloropyrimidine intermediates in the large-scale production of high-value chemical entities. The ability to readily introduce molecular diversity through nucleophilic substitution reactions makes compounds like this compound indispensable in the modern chemical industry.

Structure Activity Relationship Sar Studies: a Chemical Perspective on 4 Chloro 2 Methoxypyrimidin 5 Amine Analogs

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The pyrimidine ring is a privileged scaffold in drug discovery, and its decoration with various functional groups allows for the fine-tuning of its chemical and biological properties. mdpi.com Modifications typically target the halogen atom, the methoxy (B1213986) group, and the amino group to probe the structural requirements for a desired outcome.

The halogen atom at the C4 position of the pyrimidine ring is a key site for modification and plays a significant role in the molecule's electronic properties and binding interactions. The nature of the halogen can influence everything from reaction kinetics to biological potency.

Studies on various heterocyclic systems, including pyrimidines, have shown that varying the halogen substituent can have a profound impact on activity. For instance, in the development of diarylpyrimidine (DAPY) derivatives, a direct comparison between fluorinated and chlorinated analogs revealed that the incorporation of a fluorine-containing linker generally conferred enhanced antiviral activity compared to the chlorinated counterparts. acs.org This suggests that the higher electronegativity and smaller size of fluorine may be more favorable for specific biological interactions. acs.org

In a different context, research on halogen-substituted benzaldehyde (B42025) thiosemicarbazones as corrosion inhibitors demonstrated a clear SAR where the inhibition efficiency followed the order: Br > Cl > F > H. researchgate.net This highlights that the size, polarizability, and electronegativity of the halogen atom are critical determinants of the molecule's interaction with its target. researchgate.netnih.gov Theoretical studies on halogenated pyrimidines confirm that the localization and electronegativity of the substituent alter the electronic and geometrical structures of the molecule. nih.gov

Table 1: Illustrative Impact of Halogen Variation on Activity in Heterocyclic Compounds Note: This table presents generalized findings from various studies on heterocyclic compounds to illustrate the principle of halogen variation, as direct comparative data on 4-substituted-2-methoxypyrimidin-5-amine analogs is limited.

| Halogen at Key Position | Compound Series | Observed Effect on Activity | Reference |

| Fluorine | Diarylpyrimidines (DAPYs) | Generally higher antiviral potency compared to chlorine. | acs.org |

| Chlorine | Diarylpyrimidines (DAPYs) | Potent, but generally less so than fluorinated analogs. | acs.org |

| Bromine | Benzaldehyde thiosemicarbazones | Higher corrosion inhibition efficiency than chlorine or fluorine. | researchgate.net |

The methoxy group at the C2 position is a crucial determinant of the molecule's properties, acting as a hydrogen bond acceptor and influencing solubility and metabolism. SAR studies often investigate the replacement of the methoxy group with other alkoxy groups, a hydroxyl group, or its complete removal to understand its role.

In many pyrimidine-based inhibitors, the presence of a methoxy group is favorable for biological activity. nih.govnih.gov For example, in a series of pyrimidine-sulfonamide hybrids, methoxy groups on the associated phenyl ring were found to be beneficial for antiproliferative activity. nih.gov Similarly, studies on pyrrolo[2,3-d]pyrimidines as EGFR inhibitors showed that the presence of methoxy groups increased the inhibitory potential. nih.gov While these examples are not on the C2 position of the parent pyrimidine, they underscore the general importance of methoxy substituents in modulating the activity of pyrimidine-containing scaffolds.

The amino group at the C5 position is a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents to explore new binding interactions and modulate physicochemical properties. Derivatization is a common strategy to improve a compound's characteristics. nih.govnih.gov Common derivatization reactions for primary amines include acylation, sulfonylation, and alkylation. nih.govmdpi.commdpi.com

For example, in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, the primary amino group was left unmodified, while the chloro group was displaced. However, this highlights the synthetic accessibility of related compounds. nih.gov In other series, such as aminobenzazolyl pyrimidines, the amino group is a key part of the pharmacophore. nih.gov

The process of derivatizing amino acids for analysis provides a useful parallel. Reagents are used to attach different chemical moieties to the amino group, which can drastically change properties like ionization efficiency and chromatographic retention. nih.govmdpi.commdpi.com This principle is directly applicable to drug design, where derivatizing the C5-amino group can lead to new interactions with a biological target. For instance, converting the amine to an amide or a sulfonamide introduces new hydrogen bonding possibilities and can extend the molecule into new regions of a binding site. nih.gov

Table 2: Common Derivatization Strategies for Amino Groups and Their Potential Impact Note: This table outlines general chemical strategies and their expected influence in the context of SAR.

| Derivatization Strategy | Reagent Type | Resulting Functional Group | Potential Impact on Properties |

| Acylation | Acid Chloride, Anhydride | Amide | Introduces H-bond donor/acceptor; may increase metabolic stability. |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Adds strong H-bond acceptor; can improve solubility and binding. nih.gov |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Increases basicity and lipophilicity; removes H-bond donor capability. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Introduces substituted alkyl groups, exploring steric and electronic effects. |

Stereochemical Considerations and Enantioselective Synthesis (if applicable to derivatives)

When modifications to the 4-chloro-2-methoxypyrimidin-5-amine scaffold introduce a chiral center, it becomes essential to consider the stereochemistry of the resulting derivatives. Enantiomers of a chiral molecule can have vastly different biological activities, potencies, and safety profiles. Therefore, the ability to synthesize and test individual enantiomers is critical.

A compelling example of this is found in the development of diarylpyrimidine (DAPY) HIV-1 inhibitors. acs.org When a promising racemic compound, 5m , was separated into its two enantiomers, the (S)-isomer consistently exhibited higher antiviral activity than its corresponding (R)-counterpart against various viral strains. acs.org This demonstrates that the specific three-dimensional arrangement of atoms is crucial for optimal interaction with the biological target.

The development of enantioselective synthesis methods is therefore a key goal. nih.gov Such methods aim to produce a single, desired enantiomer in high yield, avoiding the need for costly chiral separation of a racemic mixture. youtube.com Techniques often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. youtube.com For any derivative of this compound that possesses chirality, evaluating the individual enantiomers is a critical step in the SAR investigation.

Table 3: Example of Enantiomer Activity Profile for a Chiral Diarylpyrimidine Derivative (5m)

| Enantiomer | HIV-1 Strain | EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) |

| (S)-5m | Wild-Type | 3.7 | >288 | >78,125 |

| (R)-5m | Wild-Type | 4.8 | >288 | >59,375 |

| (S)-5m | L100I Mutant | 17 | >288 | >16,941 |

| (R)-5m | L100I Mutant | 141 | >288 | >2,042 |

| Data sourced from a study on DAPY NNRTIs, illustrating the significant difference in potency that can exist between enantiomers. acs.org |

Rational Design of New Chemical Entities Based on SAR

The culmination of SAR studies is the ability to rationally design new chemical entities with improved, targeted properties. By understanding which structural features are essential for activity and which can be modified, chemists can move beyond random screening and toward hypothesis-driven design. nih.govrsc.org

The process involves building a pharmacophore model—a map of the essential steric and electronic features required for biological activity. For instance, if SAR data reveals that a hydrogen bond donor is required at the C5 position and a small, electronegative atom is optimal at C4, these constraints guide the selection of new building blocks for synthesis. rsc.org This approach was used in designing pyrazolo[3,4-d]pyrimidine derivatives, where a specific heterocyclic core was chosen to occupy an adenine (B156593) binding region, and a phenyl group was used to target a hydrophobic pocket. rsc.org

Modern drug design heavily relies on computational chemistry to accelerate the design-synthesis-test cycle. nih.gov Molecular modeling techniques, such as molecular docking, allow researchers to visualize how a designed analog might bind to its target protein. nih.gov

In one study, molecular docking was used to guide the rational synthesis of pyrimidine molecules bearing a sulfonamide moiety as novel ERK inhibitors. nih.gov By computationally placing a starting fragment into the ATP binding pocket of the ERK kinase, researchers could predict how to "grow" the molecule to achieve better binding and inhibitory activity. This "molecular extension" tactic led to the synthesis of compounds with potent antiproliferative activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful computational tool. These models use statistical methods to correlate variations in chemical structure with changes in biological activity. mdpi.com By building a robust QSAR model, it is possible to predict the activity of virtual, unsynthesized compounds, allowing chemists to prioritize the synthesis of only the most promising candidates. mdpi.comscilit.com

Library Synthesis for SAR Exploration

The systematic exploration of the chemical space around the this compound core is crucial for establishing robust SAR. The synthesis of a focused library of analogs allows for the evaluation of various substituents at different positions of the pyrimidine ring. A common synthetic strategy to generate such a library involves the modification of a key intermediate, such as 2-amino-4-chloropyrimidine (B19991).

For instance, a library of 2-amino-4-chloro-pyrimidine derivatives can be synthesized via microwave-assisted synthesis. nih.gov In a typical procedure, 2-amino-4-chloropyrimidine is reacted with a diverse panel of substituted amines in the presence of a suitable solvent like propanol (B110389) and a base such as triethylamine. nih.gov This approach allows for the introduction of a wide range of functionalities at the 4-position, enabling the exploration of how different substituents influence biological activity.

Another approach involves multi-step synthetic sequences starting from readily available precursors. For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles linked to a 4-chlorophenol (B41353) moiety has been reported, which could be adapted to the 4-chloro-2-methoxypyrimidine (B1581192) scaffold. nih.gov Such multi-step syntheses, although more complex, offer greater flexibility in introducing diverse chemical motifs. nih.gov

The following table provides a representative example of a synthetic scheme for generating a library of 4-chloro-2-substituted-aminopyrimidine derivatives.

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | 2-amino-4-chloropyrimidine, Substituted amine | Anhydrous propanol, Triethylamine, Microwave irradiation (120-140°C) | 2-amino-4-(substituted-amino)pyrimidine derivative | nih.gov |

This method is advantageous for its rapid reaction times and often high yields, making it suitable for generating a library of compounds for initial biological screening.

Elucidation of Molecular Interactions (Chemical/Biochemical) Guided by SAR Data

SAR data serves as a critical guide for understanding how chemical modifications translate into changes in biological activity. This knowledge is instrumental in elucidating the molecular interactions between the synthesized analogs and their biological targets.

Molecular docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand within the active site of a biological target. By correlating docking scores and predicted binding interactions with experimental SAR data, researchers can gain valuable insights into the ligand-target binding modes.

For example, in a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues as potential anticancer agents, molecular docking was used to investigate their interaction with the tubulin-colchicine binding site. nih.gov The results revealed that the most active compounds fit well within a hydrophobic cavity, forming key interactions with surrounding amino acid residues such as Leu252, Ala250, and Cys241. nih.gov The nature and position of substituents on the aryl ring were found to significantly influence the binding affinity, a finding that was consistent with the observed SAR. nih.gov

Similarly, docking studies on a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors demonstrated that specific substitutions on the amine group were crucial for efficient binding to the main protease (6LU7). researchgate.net The formation of hydrogen bonds with key residues like GLU166 and LEU141 was identified as a critical determinant of inhibitory activity. researchgate.net

The systematic chemical modification of the this compound scaffold allows for the fine-tuning of its interaction with a target enzyme or receptor, thereby modulating its activity. SAR data directly informs this process by revealing which modifications lead to enhanced potency or selectivity.

In the development of novel histone deacetylase (HDAC) inhibitors, a 5-chloro-4-((substituted phenyl)amino)pyrimidine fragment was utilized as a key "cap" group. nih.gov The SAR from this study indicated that the presence of smaller substituents, such as a methoxy group, on the phenylamino (B1219803) moiety was beneficial for HDAC inhibitory activity. nih.gov This suggests that the size and electronic properties of the substituent in this position are critical for optimal interaction with the enzyme's active site. The most potent compound from this series, L20, exhibited significant selectivity for class I HDACs (HDAC1, 2, and 3) over class IIb (HDAC6), demonstrating that targeted chemical modifications can lead to isoform-selective inhibitors. nih.gov

Another example can be found in the discovery of covalent inhibitors for the kinase MSK1. A study on chloropyrimidine derivatives revealed that the chlorine atom at the 2-position of the pyrimidine ring was crucial for covalent bond formation with a cysteine residue (Cys440) in the kinase domain. nih.gov Modification of this position, for instance by replacing chlorine with fluorine, led to a tenfold increase in potency, while replacement with a methyl or thiomethyl group resulted in a significant loss of activity. nih.gov This highlights the critical role of the electrophilic nature of the C2 substituent in the mechanism of action and the modulation of enzyme inhibition.

The following table summarizes the impact of chemical modifications on the activity of pyrimidine derivatives from the aforementioned studies.

| Compound Series | Target | Key Modification | Impact on Activity | Reference |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives | HDACs | Small substituents (e.g., methoxy) on the phenylamino group | Increased inhibitory activity and class I selectivity | nih.gov |

| Chloropyrimidine derivatives | MSK1 | Replacement of 2-Cl with 2-F | Tenfold increase in potency | nih.gov |

| Chloropyrimidine derivatives | MSK1 | Replacement of 2-Cl with methyl or thiomethyl | Significant loss of activity | nih.gov |

These findings underscore the power of SAR-driven chemical modification in modulating the biological activity of the this compound scaffold and its analogs, paving the way for the development of more potent and selective therapeutic agents.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is continually evolving, moving towards methods that offer greater efficiency, diversity, and complexity. Traditional methods, often requiring harsh conditions and long reaction times, are being supplemented and replaced by innovative strategies.

One significant area of advancement is the use of microwave-assisted synthesis . This technique can dramatically shorten reaction times, often from hours to minutes, and improve yields. For instance, the cyclization reactions to form pyrimidine rings can be accelerated under microwave irradiation. sigmaaldrich.com Similarly, ultrasound-assisted synthesis has been shown to be effective, facilitating the formation of target molecules in less than an hour, a substantial improvement over conventional heating methods that can take much longer.

Multicomponent reactions (MCRs) , such as the Biginelli reaction, represent another key strategy. uni.lu These reactions allow for the one-pot synthesis of complex pyrimidine derivatives from three or more starting materials, which is a highly efficient approach to building molecular diversity. uni.lu This method is particularly valuable for creating libraries of compounds for screening purposes.

Researchers are also exploring the use of versatile building blocks, or synthons , to streamline the synthesis of highly substituted pyrimidines. For example, chalcones have been successfully used as economical and straightforward synthons for creating unsymmetrical pyrimidine derivatives through cyclization with guanidine (B92328) hydrochloride. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, like the Suzuki and Sonogashira reactions, are instrumental in modifying the pyrimidine core, allowing for the introduction of various aryl and alkyl groups at specific positions. chemrxiv.org

Advanced Spectroscopic Techniques for Characterization

The precise characterization of pyrimidine derivatives is crucial for understanding their structure-activity relationships. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry remain indispensable, advanced methods are providing deeper insights into the electronic and vibrational properties of these molecules. sigmaaldrich.comnih.govsigmaaldrich.com

Two-dimensional electronic spectroscopy (2DES) is an advanced third-order nonlinear optical spectroscopy technique being used to study the excited-state dynamics of pyrimidine nucleobases. google.combldpharm.com This method can overcome the limitations of traditional pump-probe spectroscopy by providing unambiguous fingerprints of photoinduced decay pathways, which is critical for understanding the photophysics of these systems. google.combldpharm.com

For fragment ions of pyrimidines, infrared photodissociation (IRPD) spectroscopy combined with density functional theory (DFT) calculations has proven to be a powerful tool. nih.gov This approach allows for the detailed structural elucidation of fragments, providing insights into their vibrational properties and the acidity of their C-H and N-H groups. nih.gov The structural analysis of pyrimidine compounds is also significantly enhanced by single-crystal X-ray diffraction , which provides definitive information on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding patterns in the solid state. sigmaaldrich.com

Integration of Machine Learning and AI in Pyrimidine Research

The integration of machine learning (ML) and artificial intelligence (AI) is rapidly transforming research into pyrimidine compounds. These computational tools are being used to predict properties, design new molecules, and analyze complex biological data.

One notable application is in the prediction of the corrosion inhibition efficiency of pyrimidine derivatives. nih.govuni.lu ML models, such as random forest and gradient boosting algorithms, are being developed based on quantitative structure-property relationship (QSPR) principles to accurately forecast how well these compounds can protect metals from corrosion in acidic environments. nih.govuni.lu This approach can accelerate the discovery of novel, non-toxic corrosion inhibitors by reducing the need for expensive and time-consuming experimental screening. uni.lu

Sustainable and Green Chemistry Approaches in Pyrimidine Synthesis

There is a strong and growing emphasis on developing sustainable and environmentally friendly methods for synthesizing pyrimidine derivatives. bldpharm.cominnospk.com These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. bldpharm.cominnospk.com

Key green strategies include:

The use of environmentally benign solvents , with water being a prime example. innospk.com Performing reactions "on water" can simplify procedures and reduce the reliance on volatile organic solvents. innospk.com

Solvent-free reaction conditions , such as mechanochemistry or "grindstone chemistry," where reactants are physically ground together. nih.govechemi.com This method can lead to high yields under mild conditions and eliminates the need for solvents entirely. nih.govechemi.com

The use of catalysts that are reusable and non-toxic. This includes the use of solid catalysts and biocatalysis. chemicalbook.combldpharm.com

Energy-efficient techniques like microwave and ultrasound irradiation, which not only speed up reactions but also reduce energy consumption compared to conventional heating. bldpharm.cominnospk.com

These green methods often result in higher yields, shorter reaction times, and simpler workup procedures, offering both environmental and economic benefits. bldpharm.com

Exploration of New Chemical Applications beyond Current Scope

While pyrimidines are well-established in pharmaceuticals, their versatile structure lends them to a growing range of applications in other fields. chemrxiv.orgmdpi.com

In materials science , pyrimidine derivatives are being investigated for their unique optical and electronic properties. They have been employed as fluorescent detectors for metal ions like zinc and in the development of organic light-emitting diodes (OLEDs). uni.lu The ability to tune their electronic properties through chemical modification makes them promising candidates for various optoelectronic devices. mdpi.com

Agrochemicals represent another significant area of application. Certain pyrimidine derivatives have been shown to act as plant growth regulators, with effects similar to natural phytohormones like auxins and cytokinins. chemrxiv.org This opens up possibilities for developing new products to enhance crop growth and yield. chemrxiv.org Additionally, some pyrimidines possess insecticidal and herbicidal properties. mdpi.com

The application of pyrimidines as corrosion inhibitors is also a field of active research. nih.govmdpi.com Their ability to adsorb onto metal surfaces and form a protective layer makes them effective in preventing corrosion, particularly for carbon steel in acidic media. uni.lu The development of non-toxic and efficient pyrimidine-based corrosion inhibitors is a key goal in this area. uni.lu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.